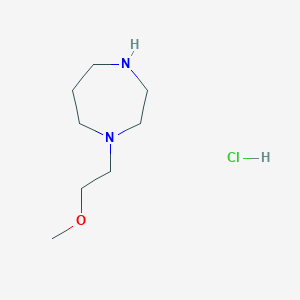
(Tert-Butoxycarbonylmethoxyphenyl)diphenylsulfoniumtriflat
Übersicht
Beschreibung
Synthesis Analysis
Benzylideneacetone is synthesized through various methods, including the aldol condensation of benzaldehyde and acetone. This process is catalyzed by different catalysts, such as potassium fluoride on alumina, resulting in high yields of benzylideneacetone under optimum conditions, which include specific ratios of acetone, benzaldehyde, and catalyst, as well as controlled reaction temperatures and times (Xiu, 2001).
Molecular Structure Analysis
The molecular structure of benzylideneacetone includes a carbon-nitrogen double bond, which plays a crucial role in its reactivity and interactions. Studies have shown that its structure allows for isomerization under photochemical conditions, highlighting the dynamic nature of its chemical bonds (Pratt & Abdul-Majid, 1986).
Chemical Reactions and Properties
Benzylideneacetone participates in various chemical reactions, including hydrogenation processes catalyzed by different complexes, leading to products like 4-phenylbutan-2-one. These reactions are influenced by factors such as the nature of the solvent and catalyst, highlighting the compound's versatility in synthetic chemistry (Esteruelas, Oro, & Valero, 1992).
Physical Properties Analysis
Benzylideneacetone's physical properties, such as its crystalline form and behavior under different conditions, are of significant interest. The crystallization and structural analysis of related compounds, such as benzalacetone synthase, provide insights into the physical characteristics and stability of benzylideneacetone derivatives (Morita et al., 2008).
Chemical Properties Analysis
The chemical properties of benzylideneacetone, including its reactivity in Diels-Alder cycloadditions and its role in the synthesis of various heterocycles, demonstrate its utility in organic synthesis. The ability of benzylideneacetone to participate in high-pressure reactions to produce complex molecular structures further underscores its value in chemical research (Ballerini, Minuti, & Piermatti, 2010).
Wissenschaftliche Forschungsanwendungen
Kationischer Photoinitiator
“(Tert-Butoxycarbonylmethoxyphenyl)diphenylsulfoniumtriflat” kann als kationischer Photoinitiator wirken {svg_1} {svg_2} {svg_3}. Photoinitiatoren sind Verbindungen, die bei Lichteinwirkung reaktive Spezies erzeugen und so einen Polymerisationsprozess starten. Sie sind in der Beschichtungsindustrie weit verbreitet, wo sie die schnelle Aushärtung von Beschichtungen unter UV-Licht ermöglichen.
Photoacidesäuregenerator
Diese Verbindung kann auch als Photoacidesäuregenerator fungieren {svg_4} {svg_5} {svg_6}. Photoacidesäuregeneratoren (PAGs) sind Verbindungen, die bei Bestrahlung eine Säure erzeugen. Sie werden häufig in der Halbleiterindustrie eingesetzt, wo sie eine entscheidende Rolle im Photolithographieprozess zur Herstellung integrierter Schaltkreise spielen.
Synthese anderer Verbindungen
“this compound” könnte potenziell bei der Synthese anderer komplexer organischer Verbindungen eingesetzt werden {svg_7}. Seine einzigartige Struktur und Reaktivität könnten es in mehrstufigen Synthesefolgen nützlich machen.
Forschung und Entwicklung
Aufgrund seiner einzigartigen Eigenschaften könnte diese Verbindung in verschiedenen Forschungs- und Entwicklungsanwendungen eingesetzt werden {svg_8} {svg_9} {svg_10}. So könnte es beispielsweise zur Untersuchung der Mechanismen photoinitiierter Reaktionen oder des Verhaltens von Photoacidesäuregeneratoren unter verschiedenen Bedingungen eingesetzt werden.
Materialwissenschaft
In der Materialwissenschaft könnte diese Verbindung bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt werden {svg_11} {svg_12} {svg_13}. So könnte es beispielsweise bei der Herstellung neuer Arten von Photolacken verwendet werden, die lichtempfindliche Materialien sind, die in verschiedenen industriellen Prozessen eingesetzt werden, darunter die Photolithographie und die Photogravur.
Photodynamische Therapie
Obwohl dies spekulativer ist, könnten Verbindungen wie “this compound”, die bei Lichteinwirkung reaktive Spezies erzeugen können, potenzielle Anwendungen in der photodynamischen Therapie haben {svg_14} {svg_15} {svg_16}. Dies ist eine Behandlungsform, bei der Licht verwendet wird, um einen Photosensibilisator zu aktivieren, der dann eine Form von Sauerstoff erzeugt, die nahegelegene Zellen abtöten kann. Sie wird derzeit zur Behandlung bestimmter Krebsarten und der Makuladegeneration eingesetzt.
Safety and Hazards
Wirkmechanismus
Target of Action
(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate is a cationic photoinitiator . Photoinitiators are compounds that absorb light and produce reactive species (free radicals or ions) capable of initiating or catalyzing chemical reactions . Therefore, the primary targets of this compound are the molecules that react with the generated reactive species.
Eigenschaften
IUPAC Name |
[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]-diphenylsulfanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25O3S.CHF3O3S/c1-24(2,3)27-23(25)18-26-19-14-16-22(17-15-19)28(20-10-6-4-7-11-20)21-12-8-5-9-13-21;2-1(3,4)8(5,6)7/h4-17H,18H2,1-3H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJCYKNSIKZQFX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347167 | |
| Record name | (4-{2-[(2-Methyl-2-propanyl)oxy]-2-oxoethoxy}phenyl)(diphenyl)sulfonium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180801-55-2 | |
| Record name | (4-{2-[(2-Methyl-2-propanyl)oxy]-2-oxoethoxy}phenyl)(diphenyl)sulfonium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-methoxyphenyldiphenylsulfonium triflate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-HYDROXYETHOXY)ETHYL]-1,2,3,4-TETRAHYDROPHTALAZINE -1,4-DIONE](/img/no-structure.png)


![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1142792.png)


![3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142799.png)